Cas no 206273-87-2 (tert-Butyl 4-(benzylamino)piperidine-1-carboxylate)

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate structure
206273-87-2 structure
商品名:tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
CAS番号:206273-87-2
MF:C17H26N2O2
メガワット:290.40054
MDL:MFCD04114987
CID:66737
PubChem ID:15380687

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Boc-4-Benzylaminopiperidine
    • tert-butyl 4-(benzylamino)piperidine-1-carboxylate
    • 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester
    • 4-N-benzylamino-1-tert-butoxycarbonyl piperidine
    • 1-Boc-4-benzylamino-piperidine
    • A18429
    • 4-benzylamino-1-tert-butoxycarbonylpiperidine
    • 4-benzylaminopiperidine, 1-boc protected hydrochloride
    • 4-BENZYLAMINO-1-BOC-PIPERIDINE
    • SY015937
    • J-514488
    • tert-butyl 4-(benzylamino)piperidine-1-carboxylate;1-Boc-4-(benzylamino)piperidine
    • SCHEMBL616004
    • 4-benzylamino-piperidine-1-carboxylic acid tert.-butyl ester
    • 1-Boc-4-(benzylamino)piperidine
    • CS-0342170
    • 4-benzylamino-1-boc-piperidine hcl
    • AMY4919
    • tert-Butyl?4-(benzylamino)piperidine-1-carboxylate
    • MFCD04114987
    • AKOS009157767
    • IUJZIXJMTQNFOG-UHFFFAOYSA-N
    • Z445138420
    • 4-benzylamino-1-(tert-butoxycarbonyl)piperidine
    • EN300-233811
    • 206273-87-2
    • FT-0603852
    • 1-PIPERIDINECARBOXYLIC ACID, 4-[(PHENYLMETHYL)AMINO]-, 1,1-DIMETHYLETHYL ESTER
    • AB19398
    • DTXSID70572209
    • AS-44248
    • DB-013006
    • A10294
    • tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
    • MDL: MFCD04114987
    • インチ: InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3
    • InChIKey: IUJZIXJMTQNFOG-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 290.19900
  • どういたいしつりょう: 290.199428076g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 324
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

  • ふってん: 398.115 ℃ at 760 mmHg
  • PSA: 41.57000
  • LogP: 3.50450

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate セキュリティ情報

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM180255-1g
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
206273-87-2 95%+
1g
$62 2023-01-09
Enamine
EN300-233811-0.1g
tert-butyl 4-(benzylamino)piperidine-1-carboxylate
206273-87-2 95.0%
0.1g
$50.0 2025-02-20
Enamine
EN300-233811-0.05g
tert-butyl 4-(benzylamino)piperidine-1-carboxylate
206273-87-2 95.0%
0.05g
$47.0 2025-02-20
Fluorochem
069507-10g
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
206273-87-2 95%
10g
£764.00 2022-03-01
Apollo Scientific
OR0810-1g
4-(Benzylamino)piperidine, N1-BOC protected
206273-87-2 97%
1g
£72.00 2025-02-19
Chemenu
CM180255-5g
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
206273-87-2 95%
5g
$284 2021-08-05
Apollo Scientific
OR0810-5g
4-(Benzylamino)piperidine, N1-BOC protected
206273-87-2 97%
5g
£234.00 2025-02-19
Enamine
EN300-233811-0.5g
tert-butyl 4-(benzylamino)piperidine-1-carboxylate
206273-87-2 95.0%
0.5g
$55.0 2025-02-20
eNovation Chemicals LLC
D969527-25g
1-Boc-4-benzylamino-piperidine
206273-87-2 95%
25g
$760 2024-07-28
Enamine
EN300-233811-0.25g
tert-butyl 4-(benzylamino)piperidine-1-carboxylate
206273-87-2 95.0%
0.25g
$52.0 2025-02-20

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate 関連文献

tert-Butyl 4-(benzylamino)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate (CAS No. 206273-87-2)

Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate, a compound with the chemical formula C₁₄H₂₁NO₃, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its tert-butyl group and the presence of a benzylamino moiety attached to a piperidine ring. The piperidine-1-carboxylate moiety contributes to its unique structural and chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 206273-87-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. The molecular structure of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate features a tertiary butyl group at the 1-position of the piperidine ring, which enhances its stability and reactivity in various chemical transformations. The benzylamino group at the 4-position introduces a polar, aromatic component that can interact with biological targets, making it a promising candidate for drug development.

In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidine-based compounds are known for their role in central nervous system (CNS) drugs, antiviral agents, and anti-inflammatory medications. The structural features of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate make it an attractive scaffold for designing novel therapeutic agents. Specifically, the benzylamino group can be further modified to introduce additional functionalities, such as protease inhibition or receptor binding affinity.

Recent studies have highlighted the importance of piperidine derivatives in the development of small-molecule drugs. For instance, modifications of the piperidine ring have led to the discovery of compounds with enhanced pharmacokinetic properties, including improved solubility and bioavailability. The tert-butyl group in Tert-butyl 4-(benzylamino)piperidine-1-carboxylate not only contributes to steric hindrance but also influences the compound's metabolic stability. This balance between steric bulk and metabolic resistance is crucial for optimizing drug candidates for clinical use.

The synthesis of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the piperidine ring, followed by functionalization with the benzylamino group and protection of the carboxylate moiety. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods align with contemporary trends in pharmaceutical synthesis, emphasizing efficiency and sustainability.

One of the most compelling aspects of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate is its potential as a building block for more complex molecules. Researchers have leveraged this compound to develop derivatives with targeted biological activities. For example, modifications at the tert-butyl position have been explored to enhance binding affinity to specific enzymes or receptors. Similarly, variations in the benzylamino group have been investigated to modulate pharmacological effects.

The pharmaceutical industry continues to invest in innovative approaches to drug discovery, and piperidine derivatives remain at the forefront of this effort. Tert-butyl 4-(benzylamino)piperidine-1-carboxylate exemplifies how structural diversity can be harnessed to develop novel therapeutics. Its unique combination of functional groups makes it a versatile intermediate for medicinal chemists seeking to design next-generation drugs.

Future research directions may focus on exploring new synthetic pathways and applications for Tert-butyl 4-(benzlylamino)piperidine-1-carboxyllate. Advances in computational chemistry and high-throughput screening could accelerate the discovery process by predicting molecular interactions and optimizing lead compounds. Additionally, green chemistry principles may be applied to improve synthetic methodologies, reducing environmental impact while maintaining high efficiency.

In conclusion, Tert-butyl 4-(benzlylamino)piperidine-1-carboxyllate is a multifaceted compound with significant potential in pharmaceutical research. Its structural features, combined with recent advancements in drug development technologies, position it as a valuable asset for medicinal chemists and biologists alike. As our understanding of biological targets continues to expand, compounds like Tert-butyl 4-(benzlylamino)piperidine-1-carboxyllate will play an increasingly important role in shaping the future of medicine.

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